Tefinostat
Overview
Description
It is specifically designed to be cleaved into its active acid form by the intracellular esterase human carboxylesterase-1, predominantly found in cells of monocyte lineage . This compound has shown selective efficacy in monocytoid-lineage leukemias, including acute myeloid leukemia and chronic myelomonocytic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tefinostat is synthesized through a series of chemical reactions that involve the formation of an ester linkage. The synthetic route typically includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often involve the use of an acid catalyst and a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Tefinostat undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound can be hydrolyzed by human carboxylesterase-1 to produce its active acid form.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Water and human carboxylesterase-1 are the primary reagents for the hydrolysis of this compound.
Oxidation and Reduction: Common oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Scientific Research Applications
Tefinostat has a wide range of scientific research applications, including:
Mechanism of Action
Tefinostat exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression and induction of apoptosis in cancer cells . The compound is specifically activated by human carboxylesterase-1, which cleaves the ester linkage to produce the active acid form . This selective activation mechanism ensures that this compound primarily affects monocytoid-lineage cells, minimizing systemic toxicity .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor, but it lacks the cell-type selectivity of Tefinostat.
Panobinostat: A pan-histone deacetylase inhibitor with broader activity but higher systemic toxicity.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with a different mechanism of action.
Uniqueness of this compound: this compound’s uniqueness lies in its selective activation by human carboxylesterase-1, which is predominantly found in monocytoid-lineage cells. This selective activation minimizes systemic toxicity and enhances the therapeutic window, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNWREBYRLDPQP-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238568 | |
Record name | Tefinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914382-60-8 | |
Record name | Tefinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tefinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tefinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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